![molecular formula C10H12O3 B124254 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone CAS No. 58282-51-2](/img/structure/B124254.png)
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone
Overview
Description
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone typically involves multiple steps under specific reaction conditions. One common method involves the reaction of 2-hydroxyethylphenol with acetic anhydride . The process includes:
Reaction with Acetic Anhydride: 2-hydroxyethylphenol reacts with acetic anhydride to form the desired product.
Catalysis: The reaction is often catalyzed by Lewis acids.
Purification: The final product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone can be compared with similar compounds such as:
2-Hydroxy-2-methyl-1-phenyl-1-propanone: This compound is used as a photoinitiator in polymer chemistry.
2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranoside: Known for its antioxidant properties and extracted from natural sources.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields .
Biological Activity
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone, also known as 1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone, is a phenolic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. This compound exhibits significant biological activities due to its structural features, particularly the presence of hydroxyl groups which enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes two hydroxyl groups attached to a phenolic ring, which contribute to its biological activity. The chemical behavior can be attributed to these functional groups, allowing for various interactions within biological systems.
Property | Details |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
Solubility | Soluble in organic solvents |
Key Functional Groups | Hydroxyl (-OH) |
Antioxidant Activity
The presence of hydroxyl groups in this compound suggests strong antioxidant properties. These groups facilitate the scavenging of free radicals, which can mitigate oxidative stress in biological systems. Studies indicate that compounds with similar structures exhibit significant antioxidant activity, making this compound a candidate for further research in oxidative stress-related conditions.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness has been demonstrated through minimum inhibitory concentration (MIC) assays against bacteria such as E. coli and S. aureus. The dual hydroxyl substitutions enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. The compound's IC50 values in various cancer models are being explored to establish its efficacy compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory conditions .
Study 1: Antioxidant Efficacy
A study investigating the antioxidant capacity of phenolic compounds demonstrated that this compound showed a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide. The compound's ability to scavenge free radicals was comparable to well-known antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. Results indicated that it had comparable inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as an alternative antimicrobial agent .
Study 3: Anticancer Activity
A recent investigation into the anticancer effects of this compound on breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via caspase activation and disruption of mitochondrial membrane potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone, and how can purity be validated?
- Methodological Answer :
- Friedel-Crafts Acylation : React phenol derivatives (e.g., 2-hydroxy-5-(2-hydroxyethyl)benzene) with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Purity Validation :
- Gas Chromatography (GC) : Compare retention times with standards (e.g., NIST data for analogous compounds) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and hydroxyl (O–H) absorption at ~3200–3500 cm⁻¹ .
- Reference Data : Analogous compounds like 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2) show similar synthetic pathways .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., carbonyl, hydroxyl) .
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), acetyl methyl (δ 2.5–2.7 ppm), and hydroxyethyl protons (δ 3.6–4.0 ppm). Compare with 1-(2-Hydroxy-5-methylphenyl)ethanone (δ 2.3 ppm for methyl) .
- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 194 (C₁₀H₁₂O₃) and fragmentation patterns (e.g., loss of –CH₂CH₂OH) .
- UV/Vis : Assess π→π* transitions (λmax ~270–300 nm for aromatic ketones) .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- PPE : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust .
- Spill Management : Absorb with inert material (e.g., sand) and dispose in sealed containers .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Quantum Chemistry Calculations : Use density functional theory (DFT) to map electron density around the carbonyl group. Software: Gaussian, ORCA.
- QSAR/QSPR Models : Leverage CC-DPS databases (patented QSQN technology) to correlate substituent effects (hydroxyethyl vs. methyl) with reactivity .
- Transition State Analysis : Simulate nucleophilic attack (e.g., by amines) using Nudged Elastic Band (NEB) methods .
Q. How do steric and electronic effects of the hydroxyethyl group influence photophysical properties?
- Methodological Answer :
- Comparative Analysis : Compare with 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2):
- Steric Effects : Hydroxyethyl increases steric hindrance, reducing aggregation in excited states.
- Electronic Effects : –CH₂CH₂OH enhances electron-donating resonance, shifting UV absorption to longer wavelengths .
- TD-DFT Calculations : Predict excited-state behavior using solvent-polarizable continuum models .
Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Error Sources : Solvent effects, conformational averaging, or improper DFT functional selection.
- Protocol :
Re-optimize geometry with implicit solvent models (e.g., IEFPCM for DMSO).
Use hybrid functionals (e.g., B3LYP-D3) with 6-311++G(d,p) basis sets.
Cross-validate with NIST’s experimental data for analogous compounds .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(12)9-6-8(4-5-11)2-3-10(9)13/h2-3,6,11,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGAEGPITWAFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509427 | |
Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58282-51-2 | |
Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58282-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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